molecular formula C20H16ClNO4 B15096460 N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide

N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B15096460
M. Wt: 369.8 g/mol
InChI Key: URKQTSPCRBUAJT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 3-acetylphenyl group attached to the carboxamide nitrogen and a 4-chlorophenoxymethyl substituent at the 5-position of the furan ring.

Properties

Molecular Formula

C20H16ClNO4

Molecular Weight

369.8 g/mol

IUPAC Name

N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H16ClNO4/c1-13(23)14-3-2-4-16(11-14)22-20(24)19-10-9-18(26-19)12-25-17-7-5-15(21)6-8-17/h2-11H,12H2,1H3,(H,22,24)

InChI Key

URKQTSPCRBUAJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable catalyst.

    Attachment of the acetylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the furan derivative reacts with an acetylphenyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide ()

  • Key Difference: The phenoxy group at the 5-position of the furan ring contains a 2-nitro substituent instead of 4-chloro.
  • Implications :
    • The nitro group is strongly electron-withdrawing, which may enhance reactivity or influence binding interactions compared to the chloro substituent.
    • The ortho-position of the nitro group could sterically hinder interactions with biological targets compared to the para-chloro configuration.
    • Melting points and solubility profiles may differ significantly due to polarity variations (nitro vs. chloro) .

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide ()

  • Key Difference: A 2,4-dichlorophenoxy group replaces the 4-chlorophenoxy, and the acetylphenyl group is substituted with a cyano-tetrahydrocycloheptathiophene moiety.
  • The bulky cycloheptathiophene group may alter pharmacokinetics, such as metabolic stability or bioavailability, compared to the simpler 3-acetylphenyl group .

Variations in the Aromatic Ring Substituents

5-Nitro-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide ()

  • Key Difference : A thiadiazole ring replaces the acetylphenyl group.
  • The nitro group at the 5-position of the furan (vs. 4-chlorophenoxymethyl) may confer distinct electronic properties, influencing redox activity .

N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide ()

  • Key Difference : Incorporates a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group.
  • The ethyl group on the carboxamide nitrogen may reduce steric hindrance compared to the acetylphenyl group .

Diuretic Activity ()

  • Related Compound : 5-Nitro-N-phenylfuran-2-carboxamide derivatives showed oral diuretic activity by targeting urea transporters.
  • However, the absence of nitro could reduce oxidative stress risks .

Antibacterial Activity ()

  • Related Compound : Arylofuran derivatives with sulfonamido groups exhibited activity against E. coli and S. aureus.
  • Comparison: The 4-chlorophenoxymethyl group in the target compound may offer similar lipophilicity for membrane penetration but with a distinct mechanism due to halogenation .

Structural and Physicochemical Data Comparison

Compound Name Substituents Molecular Features Notable Properties Reference
Target Compound 3-Acetylphenyl, 4-chlorophenoxymethyl Furan-2-carboxamide core High lipophilicity (Cl group), potential diuretic/antimicrobial activity
N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide 2-Nitrophenoxymethyl Nitro group introduces polarity Higher reactivity, possible thermal instability (decomposition at 251°C)
N-(3-cyano-...)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide 2,4-Dichlorophenoxymethyl, cyano-cycloheptathiophene Dichloro enhances lipophilicity Likely improved metabolic stability due to bulky substituents
5-Nitro-N-(thiadiazol-2-yl)furan-2-carboxamide Thiadiazole ring, nitro group Bioisosteric substitution Diuretic activity (73–80% yield), melting point 235–268°C

Biological Activity

N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide, with the molecular formula C20H16ClNO4C_{20}H_{16}ClNO_4 and CAS number 890615-29-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

Structure and Properties

The compound features a furan ring substituted with a chlorophenoxy methyl group and an acetylphenyl moiety. The presence of these functional groups is significant for its biological activity.

Property Value
Molecular FormulaC20H16ClNO4C_{20}H_{16}ClNO_4
Molecular Weight367.80 g/mol
CAS Number890615-29-9

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines:

  • Breast Cancer (MCF-7) : IC50 = 1.61 ± 1.92 µg/mL
  • Lung Cancer (A549) : IC50 = 1.98 ± 1.22 µg/mL

The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the presence of the chlorophenoxy group enhances the antimicrobial potency by increasing membrane permeability and disrupting bacterial cell walls .

Case Studies

  • Study on Antitumor Effects : A study published in Molecules demonstrated that a series of furan derivatives, including this compound, were tested against several cancer cell lines. The results showed promising anticancer activity, suggesting further investigation into this compound's potential as an anticancer agent .
  • Antimicrobial Efficacy Evaluation : Another research effort evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated that it exhibited a broad spectrum of activity, particularly against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the furan ring and substitution patterns on the phenyl rings significantly affect biological activity:

  • Electron-withdrawing groups , such as chlorine atoms on the phenyl ring, enhance potency.
  • Alkyl substitutions at specific positions can lead to increased lipophilicity, improving cellular uptake.

This information is crucial for designing more effective derivatives with enhanced biological profiles.

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